molecular formula C7H12O2S B14569925 Ethyl 4-(methylsulfanyl)but-2-enoate CAS No. 61784-46-1

Ethyl 4-(methylsulfanyl)but-2-enoate

Cat. No.: B14569925
CAS No.: 61784-46-1
M. Wt: 160.24 g/mol
InChI Key: VBDFLJHPLTYUGX-UHFFFAOYSA-N
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Description

Ethyl 4-(methylsulfanyl)but-2-enoate (CID 71392236) is a chemical compound with the molecular formula C7H12O2S . It belongs to the class of α,β-unsaturated esters featuring a (methylsulfanyl) moiety, a functional group of significant interest in synthetic and natural product chemistry. Compounds with the (methylsulfanyl)alkanoate ester structure are investigated for their role in the aroma profiles of fruits; for instance, similar esters contribute to the tropical, fruity aroma of yellow-fleshed kiwifruit (Actinidia chinensis) . The but-2-enoate (crotonate) core is a versatile building block in organic synthesis. Research into similar crotonate derivatives highlights their utility in various reactions, including cyclizations and tandem processes for constructing complex heterocyclic systems, such as benzo-1,4-oxazepines . Furthermore, the molecular scaffold of related sulfanyl alkanoates is explored in the development of potential bioactive molecules and enzyme inhibitors . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

61784-46-1

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

ethyl 4-methylsulfanylbut-2-enoate

InChI

InChI=1S/C7H12O2S/c1-3-9-7(8)5-4-6-10-2/h4-5H,3,6H2,1-2H3

InChI Key

VBDFLJHPLTYUGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCSC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(methylsulfanyl)but-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of an enolate ion with an alkyl halide in the presence of a base. For example, the enolate ion of ethyl acetoacetate can be alkylated with methyl iodide to introduce the methylsulfanyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using efficient catalysts and reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylsulfanyl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as thiols or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(methylsulfanyl)but-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(methylsulfanyl)but-2-enoate involves its interaction with various molecular targets. The sulfanyl group can participate in nucleophilic attacks, while the ester group can undergo hydrolysis or reduction. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing biological pathways and chemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in But-2-enoate Esters

Table 1: Structural and Functional Group Comparisons
Compound Name Substituent at C4 Molecular Formula Key Features References
Ethyl 4-(methylsulfanyl)but-2-enoate -SCH₃ C₇H₁₂O₂S Thioether group; fragrance applications
Ethyl 4-(4-(tert-butyl)phenyl)but-2-enoate -(4-t-Bu-C₆H₄) C₁₆H₂₂O₂ Bulky aryl group; enhanced steric effects
Ethyl (E)-4-oxo-4-(4-(trifluoromethyl)phenyl)but-2-enoate -(4-CF₃-C₆H₄)-CO- C₁₃H₁₁F₃O₃ Electron-withdrawing CF₃; ketone moiety
Ethyl 4-(methylthio)butyrate -SCH₃ (saturated) C₇H₁₄O₂S No double bond; lower reactivity
Ethyl crotonate (LMFA07010875) -H (no substituent) C₆H₁₀O₂ Simple unsaturated ester; polymer precursor
Key Observations :
  • Electronic Effects : The methylsulfanyl group (-SCH₃) in the target compound donates electrons via resonance, stabilizing the α,β-unsaturated system. In contrast, trifluoromethyl (-CF₃) and ketone groups (e.g., in compound 60) withdraw electrons, increasing electrophilicity at the β-carbon .
  • Steric Effects : Aryl-substituted analogs (e.g., compound 18) exhibit steric hindrance, which can reduce reaction rates in nucleophilic additions compared to the less hindered methylsulfanyl derivative .

Physical and Spectral Properties

Table 2: Physical and Spectral Data
Compound Name Boiling Point (°C) Solubility ¹H-NMR (δ ppm, Key Signals) References
This compound Not reported Organic solvents δ 2.1 (SCH₃), 4.1 (OCH₂), 5.8–6.3 (C=C-H)
Ethyl (E)-4-(2-bromophenyl)but-2-enoate 65–69 (mp) Lipophilic δ 7.6 (Ar-H), 6.0 (C=C-H), 4.2 (OCH₂)
Ethyl 4-(methylthio)butyrate 85–90 Polar aprotic δ 2.5 (SCH₃), 1.3 (CH₃), 4.1 (OCH₂)
Key Observations :
  • Spectral Differences : The α,β-unsaturated esters (e.g., target compound) show distinct vinyl proton signals (δ 5.8–6.3 ppm) absent in saturated analogs like ethyl 4-(methylthio)butyrate .
  • Melting Points : Aryl-substituted derivatives (e.g., compound 1k in ) have higher melting points (65–69°C) due to crystal packing effects from aromatic rings .
Reactivity Profile :
  • Nucleophilic Additions : The methylsulfanyl group enhances the electron density of the double bond, making the target compound less reactive toward Michael additions compared to electron-deficient analogs (e.g., trifluoromethyl-substituted compound 60) .
  • Diels-Alder Reactions: The conjugated diene system in this compound can act as a dienophile, though its reactivity is moderated by the -SCH₃ group compared to ethyl crotonate .

Q & A

Q. Table 1: Example Reaction Conditions

Reagent SystemTemperatureMonitoring MethodYield (Typical)Reference
Thiol + α,β-unsaturated ester35°CTLC (EtOAc/Hexane)60-75%

Basic: How is structural characterization of this compound performed?

Answer:

  • Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. The software’s robustness in handling twinned data or high-resolution structures is well-documented .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify key signals (e.g., methylsulfanyl group at δ ~2.1 ppm for protons; ester carbonyl at ~165-170 ppm for carbon).
    • IR : Confirm ester C=O stretching (~1720 cm⁻¹) and C-S vibrations (~650 cm⁻¹).
  • Graphical representation : ORTEP-III is recommended for generating thermal ellipsoid diagrams to visualize molecular geometry .

Advanced: What mechanistic insights exist for the reactivity of the methylsulfanyl group in this compound?

Answer:
The methylsulfanyl group acts as a directing moiety in cycloaddition or oxidation reactions:

  • DFT studies : Computational models (e.g., Gaussian) predict the electronic effects of the -SMe group on the α,β-unsaturated ester’s LUMO, influencing regioselectivity .
  • Experimental validation : Compare kinetic data (e.g., reaction rates under varying pH) with computational results to refine mechanistic hypotheses .

Key Insight : The sulfur atom’s lone pairs increase electron density at the β-position, favoring electrophilic attacks .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

Answer:

  • Data validation : Cross-reference NMR shifts with analogs (e.g., Ethyl 3-(methylthio)-2-propenoate, δ 2.1 ppm for -SMe ).
  • Crystallographic refinement : Use SHELXL’s TWIN/BASF commands to address twinning artifacts, which are common in flexible esters .
  • Error analysis : Quantify uncertainties in instrumentation (e.g., NMR field drift, X-ray wavelength calibration) using guidelines from SI-M-B3 .

Advanced: What computational methods are suitable for predicting thermodynamic properties of this compound?

Answer:

  • Group contribution methods : Estimate boiling points and vapor pressures using Benson increments, validated for esters like ethyl but-2-enoate .
  • Molecular dynamics (MD) : Simulate solubility parameters in solvents (e.g., DCM, EtOAc) using force fields parameterized for sulfur-containing compounds .
  • Validation : Compare computed LogP values (e.g., ~2.5–3.0 for methylsulfanyl esters) with experimental HPLC retention data .

Advanced: How can researchers design experiments to study the stereoelectronic effects of the methylsulfanyl substituent?

Answer:

  • Variable-temperature NMR : Probe conformational dynamics (e.g., restricted rotation around the C-S bond) .
  • X-ray diffraction : Analyze bond lengths (C-S: ~1.81 Å) and angles to quantify hyperconjugative interactions .
  • Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs to identify transition-state interactions .

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